

Application Notes: Synthesis and Utility of Morpholine-Modified Imaging Probes

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Compound of Interest

Compound Name: **4-Fmoc-3-morpholinecarboxylic acid**

Cat. No.: **B1335271**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of constrained amino acid analogues into bioactive peptides is a powerful strategy for enhancing their metabolic stability, receptor affinity, and pharmacokinetic profiles.

4-Fmoc-3-morpholinecarboxylic acid is a valuable building block in solid-phase peptide synthesis (SPPS) for the development of novel imaging probes. Its morpholine moiety can introduce favorable conformational constraints and improve solubility. These application notes provide a detailed overview of the synthesis of imaging probes using this unique amino acid, with a focus on a model peptide targeting $\alpha\beta 3$ integrin, a key receptor in angiogenesis and tumor metastasis.

Key Applications

- **Tumor Imaging:** Peptides incorporating **4-Fmoc-3-morpholinecarboxylic acid** can be designed to target receptors overexpressed on cancer cells, such as integrins. When conjugated to an imaging moiety (e.g., a radionuclide or a fluorophore), these probes can be used for non-invasive tumor detection and monitoring of anti-angiogenic therapies.^[1]
- **Angiogenesis Research:** The $\alpha\beta 3$ integrin is a well-established biomarker for angiogenesis. Imaging probes containing morpholine-modified RGD (Arginine-Glycine-Aspartic acid)

sequences can be employed to visualize and quantify new blood vessel formation in various pathological conditions, including cancer and cardiovascular diseases.[1][2]

- **Drug Development:** The morpholine scaffold can serve as a peptidomimetic, enabling the development of drug candidates with improved oral bioavailability and enzymatic resistance. Imaging probes based on these structures can be used in preclinical studies to assess target engagement and biodistribution.

Featured Application: Synthesis of a Morpholine-Containing RGD Cyclopentapeptide for $\alpha\beta 3$ Integrin Imaging

This section details the synthesis of a model imaging probe precursor, a cyclic RGD peptide incorporating D-morpholine-3-carboxylic acid. The D-enantiomer has been shown to exhibit low nanomolar binding affinity for $\alpha\beta 3$ integrin.[2] The synthesis is based on standard Fmoc solid-phase peptide synthesis (SPPS) methodology.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Sequence on Rink Amide Resin

This protocol describes the manual synthesis of a linear peptide on Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage.

Materials:

- Rink Amide resin
- (S)-4-N-Fmoc-3-morpholinecarboxylic acid
- Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH, Fmoc-Asp(OtBu)-OH, Fmoc-D-Phe-OH)
- N,N'-Dimethylformamide (DMF)
- Dichloromethane (DCM)

- 20% (v/v) Piperidine in DMF
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBr (Hydroxybenzotriazole)
- N,N'-Diisopropylethylamine (DIPEA)
- Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
- Fmoc Deprotection:
 - Drain the DMF.
 - Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc protecting group.
 - Drain the piperidine solution and wash the resin thoroughly with DMF (3 x 5 mL).
- Amino Acid Coupling:
 - In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (3 equivalents), and HOBr (3 equivalents) in DMF.
 - Add DIPEA (5 equivalents) to the amino acid solution and mix.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 2-4 hours.
 - Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
- Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, including the incorporation of (S)-4-N-Fmoc-3-morpholinecarboxylic acid.

- Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
- Cleavage from Resin:
 - Wash the resin with DCM and dry under vacuum.
 - Add the cleavage cocktail to the resin and agitate for 2-3 hours.
 - Filter the resin and collect the filtrate containing the crude peptide.
 - Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the peptide pellet.
- Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Radiolabeling of the Peptide with Iodine-125

This protocol describes a representative method for radiolabeling a tyrosine-containing peptide for SPECT imaging.

Materials:

- Purified morpholine-containing RGD peptide with a tyrosine residue for iodination.
- Sodium [¹²⁵I]iodide
- Iodogen (1,3,4,6-tetrachloro-3 α ,6 α -diphenylglycoluril) coated tubes
- Phosphate buffered saline (PBS), pH 7.4
- PD-10 desalting column

Procedure:

- Preparation: Prepare an Iodogen-coated tube by evaporating a solution of Iodogen in DCM.
- Reaction Mixture:

- To the Iodogen tube, add the purified peptide dissolved in PBS.
- Add the Sodium [¹²⁵I]iodide solution.
- Allow the reaction to proceed for 15-20 minutes at room temperature with gentle agitation.
- Quenching: Quench the reaction by transferring the mixture to a vial containing a solution of sodium metabisulfite.
- Purification: Purify the radiolabeled peptide from unreacted ¹²⁵I using a PD-10 desalting column, eluting with PBS.
- Quality Control: Determine the radiochemical purity of the final product using radio-HPLC.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis and characterization of morpholine-containing RGD peptides for imaging applications.

Table 1: Synthesis and Characterization of a Morpholine-RGD Peptide

Parameter	Value
Resin Loading	0.5 mmol/g
Coupling Efficiency (per step)	>99% (monitored by Kaiser test)
Crude Peptide Purity (by HPLC)	~85-90%
Purified Peptide Yield	~20-30%
Final Purity (by HPLC)	>98%
Molecular Weight (ESI-MS)	Confirmed

Table 2: In Vitro Binding Affinity of Morpholine-RGD Peptides to $\alpha\beta 3$ Integrin

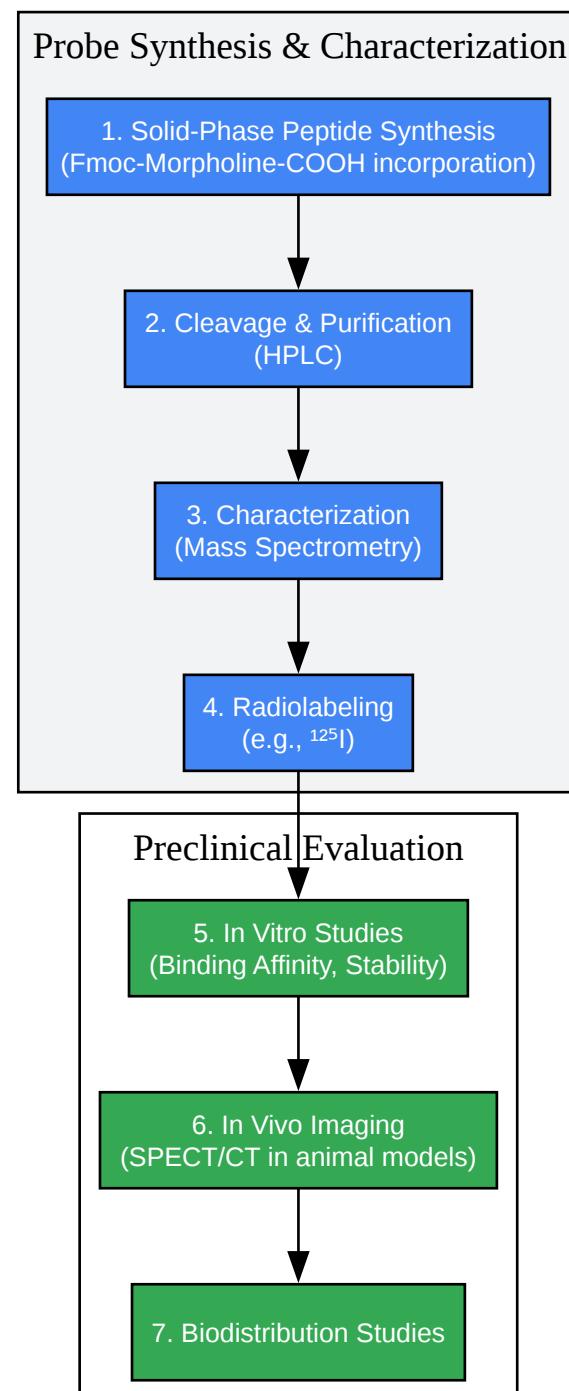
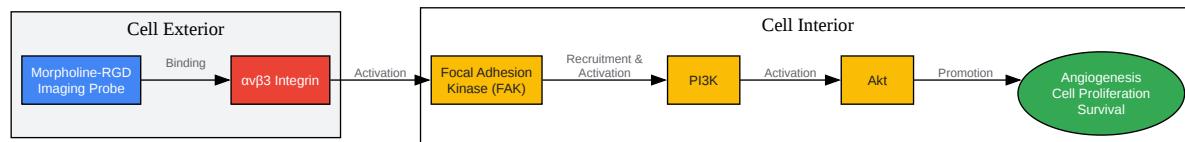
Compound	IC ₅₀ (nM)
c(RGDf(D-Mor))	Low nanomolar range[2]
c(RGDfK) (control)	79.2 \pm 4.2[3]
FPTA-RGD2 (dimeric control)	144 \pm 6.5[3]

Table 3: Radiochemical Data for a ¹²⁵I-labeled Morpholine-RGD Peptide

Parameter	Value
Radiochemical Yield	44 \pm 6%[1]
Radiochemical Purity	>99%[1]
Specific Activity	51.8 GBq/ μ mol[1]

Visualizations

Signaling Pathway and Experimental Workflow



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References

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